17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate
Overview
Description
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate is a chemical compound with the molecular formula C15H28O8. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate typically involves the reaction of a polyether compound with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Etherification: The multiple ether linkages can participate in etherification reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Etherification: Strong bases like sodium hydride or potassium tert-butoxide are used.
Major Products Formed
Polymers: Formed through polymerization, these polymers have applications in coatings, adhesives, and biomedical devices.
Scientific Research Applications
Chemistry
In chemistry, 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate is used as a monomer in the synthesis of specialized polymers. These polymers exhibit unique properties such as flexibility, hydrophilicity, and biocompatibility .
Biology
In biological research, this compound is used in the development of hydrogels and other biomaterials. These materials are used in tissue engineering, drug delivery systems, and as scaffolds for cell growth .
Medicine
In medicine, the biocompatible polymers derived from this compound are used in the development of medical devices, wound dressings, and controlled release formulations .
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties make it suitable for applications requiring flexibility and durability .
Mechanism of Action
The mechanism of action of 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and functional properties to the resulting materials. The hydroxyl group and ether linkages play a crucial role in the reactivity and compatibility of the compound with various substrates .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate: Similar in structure but with a laurate ester instead of an acrylate group.
17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl methacrylate: Similar but with a methacrylate group, offering different polymerization properties.
Uniqueness
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate is unique due to its combination of multiple ether linkages and a hydroxyl group, which provide a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring biocompatibility and flexibility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c1-2-15(17)23-14-13-22-12-11-21-10-9-20-8-7-19-6-5-18-4-3-16/h2,16H,1,3-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBKLFLAVYCZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228247 | |
Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.38 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77573-84-3 | |
Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77573-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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